molecular formula C23H20N4O2 B7552719 N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide

カタログ番号 B7552719
分子量: 384.4 g/mol
InChIキー: LVJJCIXMQGOKQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. MI-773 is a potent and selective inhibitor of the p53-MDM2 interaction, which has been shown to play a critical role in cancer development and progression.

作用機序

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide is a potent and selective inhibitor of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to and inhibits p53, a tumor suppressor protein that plays a critical role in cell cycle regulation, apoptosis, and DNA repair. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has also been shown to increase the expression of p53 target genes, which play a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.

実験室実験の利点と制限

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has several advantages for lab experiments, including its potency and selectivity for the p53-MDM2 interaction, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its minimal effects on normal cells. However, N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide also has some limitations, including its low solubility in water, which can make it difficult to use in some assays, and its potential for off-target effects, which can complicate data interpretation.

将来の方向性

For N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide research include the identification of biomarkers that can predict response to treatment, the optimization of dosing and scheduling regimens, and the development of combination therapies that can enhance its efficacy. Additionally, the potential for off-target effects and the development of resistance to N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide will need to be carefully monitored and addressed in future studies.

合成法

The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide involves a multistep process that starts with the synthesis of the key intermediate, 4-(phenylcarbamoylamino)benzamide. The intermediate is then reacted with 1-methylindole-4-carboxylic acid to produce N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide. The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.

科学的研究の応用

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which plays a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models.

特性

IUPAC Name

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-27-15-14-19-20(8-5-9-21(19)27)26-22(28)16-10-12-18(13-11-16)25-23(29)24-17-6-3-2-4-7-17/h2-15H,1H3,(H,26,28)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJJCIXMQGOKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。